molecular formula C21H19NO6 B15038764 (4-methyl-2-oxochromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate

(4-methyl-2-oxochromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate

Cat. No.: B15038764
M. Wt: 381.4 g/mol
InChI Key: AIQRCTCBCCVNBL-UHFFFAOYSA-N
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Description

The compound (4-methyl-2-oxochromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate is a synthetic organic molecule that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methyl-2-oxochromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate typically involves a multi-step process. One common method includes the condensation of 4-methyl-2-oxochromen-7-ol with 3-(phenylmethoxycarbonylamino)propanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amide functional groups, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Chemistry

In chemistry, (4-methyl-2-oxochromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new chromen-2-one derivatives with potential biological activities.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes involved in various metabolic pathways, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic effects. It has been investigated for its anti-inflammatory, antioxidant, and anticancer properties. Researchers are particularly interested in its ability to modulate specific molecular targets involved in disease progression.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique chemical structure makes it valuable for the synthesis of high-value products.

Mechanism of Action

The mechanism of action of (4-methyl-2-oxochromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects. The compound’s ability to interact with multiple targets makes it a versatile molecule in drug development.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate
  • 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
  • (E)-6-hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate

Uniqueness

What sets (4-methyl-2-oxochromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate apart from similar compounds is its unique combination of functional groups. The presence of both the chromen-2-one core and the phenylmethoxycarbonylamino side chain provides it with distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industry.

Properties

Molecular Formula

C21H19NO6

Molecular Weight

381.4 g/mol

IUPAC Name

(4-methyl-2-oxochromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C21H19NO6/c1-14-11-20(24)28-18-12-16(7-8-17(14)18)27-19(23)9-10-22-21(25)26-13-15-5-3-2-4-6-15/h2-8,11-12H,9-10,13H2,1H3,(H,22,25)

InChI Key

AIQRCTCBCCVNBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)CCNC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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